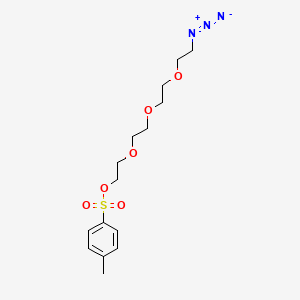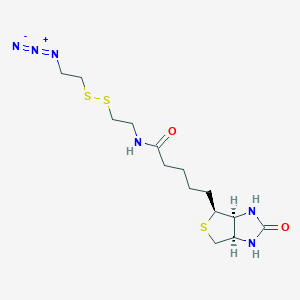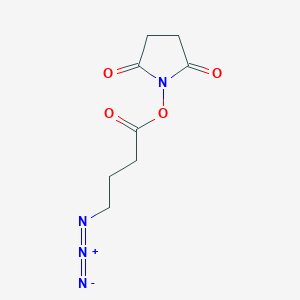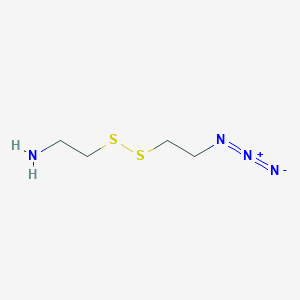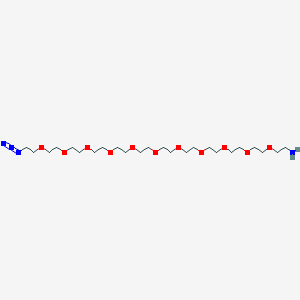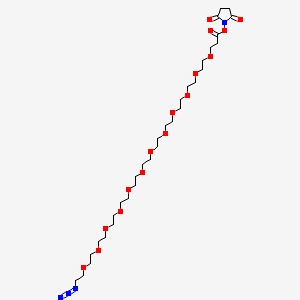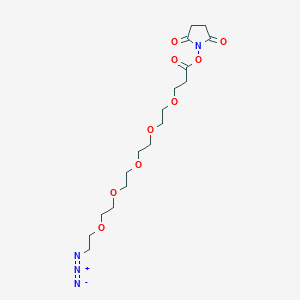
Ester d'azido-PEG5-NHS
Vue d'ensemble
Description
Azido-PEG5-NHS ester is a compound widely used in the field of bioconjugation and click chemistry. It is a polyethylene glycol (PEG) derivative that contains an azide group and an N-hydroxysuccinimide (NHS) ester group. The azide group allows for click chemistry reactions, while the NHS ester group enables the labeling of primary amines in proteins, peptides, and other molecules. This compound is particularly useful in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates .
Applications De Recherche Scientifique
Azido-PEG5-NHS ester has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary targets of Azido-PEG5-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is designed to interact with these targets to achieve its desired effects.
Mode of Action
Azido-PEG5-NHS ester operates through a mechanism known as Click Chemistry. The azide (N3) group in the compound can react with alkyne, such as BCN, DBCO, to yield a stable triazole linkage . This reaction allows the NHS ester to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Biochemical Pathways
The biochemical pathway primarily involved in the action of Azido-PEG5-NHS ester is the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC). This reaction forms a stable triazole linkage between the azide group in the compound and alkyne groups in target molecules . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Result of Action
The result of Azido-PEG5-NHS ester’s action is the stable labeling of primary amines (-NH2) in target molecules. This labeling can be used in various research and clinical applications, including the study of protein function, the tracking of cellular processes, and the development of targeted therapies .
Action Environment
The action of Azido-PEG5-NHS ester is influenced by environmental factors such as pH and temperature. For instance, the NHS ester in the compound reacts efficiently with primary amino groups (-NH2) in pH 7-9 buffers . Additionally, the compound is typically stored at -20°C and shipped at ambient temperature, suggesting that it is stable under a range of temperature conditions .
Analyse Biochimique
Biochemical Properties
Azido-PEG5-NHS ester contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This property allows Azido-PEG5-NHS ester to interact with a variety of enzymes, proteins, and other biomolecules, forming stable chemical bonds .
Cellular Effects
It is known that Azido-PEG5-NHS ester can be used in the synthesis of PROTACs . PROTACs are molecules that can degrade target proteins, thus influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Azido-PEG5-NHS ester exerts its effects at the molecular level through its ability to form stable chemical bonds with other molecules . This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Azido-PEG5-NHS ester can be stored for up to three years at -20°C in its pure form .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG5-NHS ester typically involves the following steps:
Polymerization of Ethylene Oxide: The process begins with the polymerization of ethylene oxide to produce amino-PEG-alcohol.
Chain-End Modification: The amino-PEG-alcohol is then modified to introduce the azide and NHS ester functionalities.
Industrial Production Methods
Industrial production of Azido-PEG5-NHS ester follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG5-NHS ester undergoes several types of chemical reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide group and alkyne-containing molecules, forming a stable triazole linkage
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group and strained alkyne groups such as DBCO or BCN, forming a triazole linkage without the need for a copper catalyst
Common Reagents and Conditions
CuAAC: Requires a copper catalyst and alkyne-containing molecules.
SPAAC: Requires strained alkyne groups such as DBCO or BCN.
Major Products Formed
The major products formed from these reactions are triazole-linked bioconjugates, which are stable and useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-dPEG4-NHS ester: Similar in structure but with a shorter PEG chain.
Bis(NHS)PEG5: Contains two NHS ester groups but lacks the azide functionality.
Uniqueness
Azido-PEG5-NHS ester is unique due to its combination of azide and NHS ester functionalities, allowing for versatile bioconjugation and click chemistry applications. The PEG spacer also enhances solubility in aqueous media, making it suitable for a wide range of applications .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O9/c18-20-19-4-6-26-8-10-28-12-14-29-13-11-27-9-7-25-5-3-17(24)30-21-15(22)1-2-16(21)23/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBITXOFSGXNPBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,3S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-3-(5-methylpyrimidin-2-yl)butane-2-sulfonamide](/img/structure/B605792.png)


